molecular formula C9H8BrClO2 B1425436 Methyl 3-(bromomethyl)-2-chlorobenzoate CAS No. 920759-94-0

Methyl 3-(bromomethyl)-2-chlorobenzoate

Cat. No. B1425436
M. Wt: 263.51 g/mol
InChI Key: FMIQVNNVKYWPIH-UHFFFAOYSA-N
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Patent
US08344135B2

Procedure details

To a solution of methyl 2-chloro-3-methylbenzoate (3.60 g, 19.4 mmol) in acetonitrile (60 mL) were added 1-bromopyrrolidine-2,5-dione (11.46 g, 64.3 mmol) and 2,2′-(E)-diazen-1,2-diylbis(2-methylpropanenitrile) (960 mg, 5.84 mmol), and the mixture was stirred at 90° C. for 26 hr. The insoluble material was filtered off from the reaction mixture, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→95/5), and the fractions containing the object product were concentrated under reduced pressure to give the title compound (3.42 g, 66%) as a colorless oil.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
11.46 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:13]N1C(=O)CCC1=O.N(/C(C)(C)C#N)=N\C(C)(C)C#N>C(#N)C>[Br:13][CH2:12][C:11]1[C:2]([Cl:1])=[C:3]([CH:8]=[CH:9][CH:10]=1)[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC=C1C
Name
Quantity
11.46 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
960 mg
Type
reactant
Smiles
N(=N\C(C#N)(C)C)/C(C#N)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 26 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off from the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→95/5)
ADDITION
Type
ADDITION
Details
the fractions containing the object product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
BrCC=1C(=C(C(=O)OC)C=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.